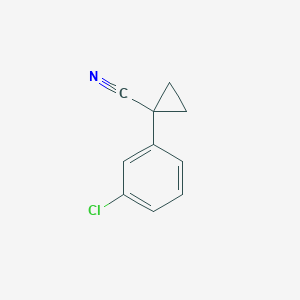
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential as a treatment for neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, its limited solubility in water can pose challenges in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its anti-cancer activity, which could be further explored for the development of novel cancer therapies. Additionally, further studies could be conducted to elucidate its mechanism of action and optimize its therapeutic potential.
In conclusion, 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its therapeutic use.
Synthesemethoden
The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves the reaction of 2-chloroethanone with octahydro-6-hydroxy-1H-indene-1-carboxylic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
116373-84-3 |
|---|---|
Produktname |
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone |
Molekularformel |
C11H17ClO2 |
Molekulargewicht |
216.7 g/mol |
IUPAC-Name |
2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2 |
InChI-Schlüssel |
UGZFMOUIJAVIJS-UHFFFAOYSA-N |
SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
Kanonische SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
Synonyme |
Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



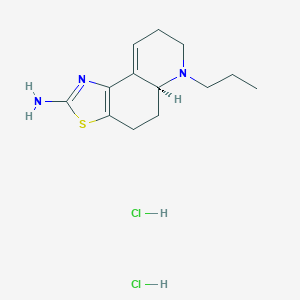

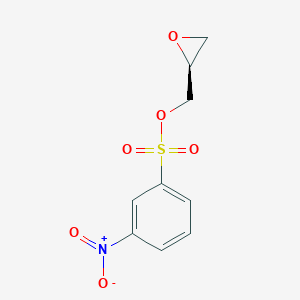
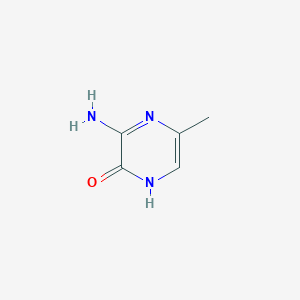

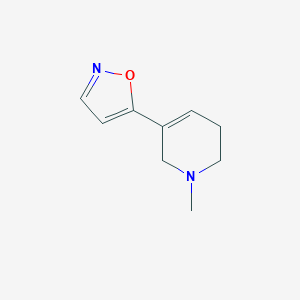
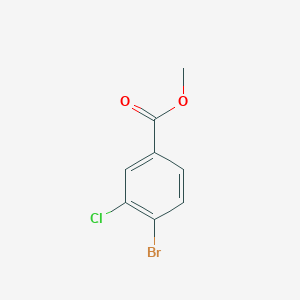

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

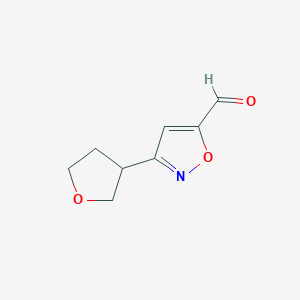
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

